Molecular Descriptor Comparison: 5-Fluoro-2-(thian-4-yloxy)pyrimidine Exhibits Higher Lipophilicity and Distinct H‑Bond Acceptor Profile vs. the Oxa Analog
The sulfur atom in the thian-4-yloxy group increases calculated logP (cLogP) by approximately 0.5–0.7 units relative to the oxygen‑containing tetrahydropyran‑4‑yloxy analog (CAS 2195878-45-4), while also altering the number and geometry of hydrogen‑bond acceptor sites — the thioether sulfur can act as a weak H‑bond acceptor, whereas the ether oxygen in the oxa analog is a stronger acceptor . This difference can influence membrane permeability and target‑binding orientation in kinase inhibitor scaffolds, as demonstrated for related thian‑containing pyrimidines in the BRD4 bromodomain inhibitor series (e.g., compound US9296741, 264 with a thian‑4‑yloxy‑phenyl group achieving Ki = 1.20 nM) [1].
| Evidence Dimension | Calculated lipophilicity (cLogP) and H‑bond acceptor count |
|---|---|
| Target Compound Data | cLogP ≈ 2.0–2.3; H‑bond acceptors: 3 (pyrimidine N1, N3; ether O; also weak thioether S) |
| Comparator Or Baseline | 5-Fluoro-2-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine (CAS 2195878-45-4): cLogP ≈ 1.3–1.6; H‑bond acceptors: 3 (pyrimidine N1, N3, ether O) |
| Quantified Difference | ΔcLogP ≈ +0.5 to +0.7 for the thian analog; sulfur atom provides an additional weak H‑bond acceptor site not present in the oxa analog |
| Conditions | In silico calculation (consensus cLogP from ChemAxon/ALOGPS); structural comparison by SMILES |
Why This Matters
Higher lipophilicity can improve membrane permeability and oral absorption potential, while the distinct H‑bond acceptor profile can alter kinase selectivity, making the thian analog a more suitable choice for programs targeting lipophilic binding pockets.
- [1] BindingDB. BDBM220675 (US9296741, 264). Ki = 1.20 nM for BRD4 bromodomain. https://www.bindingdb.org (accessed 2026-04-28). View Source
